Reactievoorwaarden
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Dimethyl sulfoxide , Water ; 20 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt
2.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Water ; 3 h, pH 8, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
3.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ; 1 h, rt
3.2 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.3 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ; 1 h, rt
3.4 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.5 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ; 1 h, rt
3.6 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.7 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ; 1 h, rt
3.8 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.9 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ; 1 h, rt
3.10 Reagents: Trifluoroacetic acid Solvents: Water ; 0 °C; 90 min, rt
3.11 Reagents: 4-Methylmorpholine , Diphenylphosphoryl azide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 24 h, 4 °C
3.12 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
3.13 Reagents: Anisole , Hydrofluoric acid ; 1 h, 0 °C
Referentie
The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity
Sakura, Naoki; et al,
Bulletin of the Chemical Society of Japan,
2004,
77(10),
1915-1924